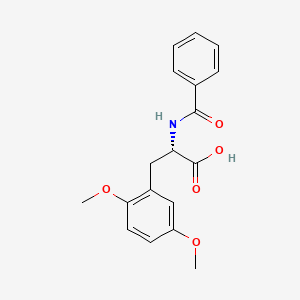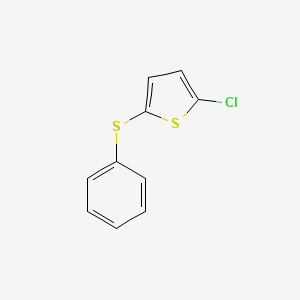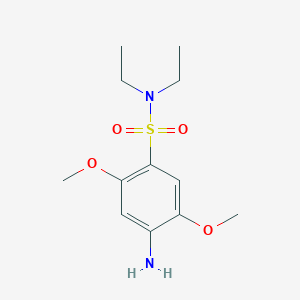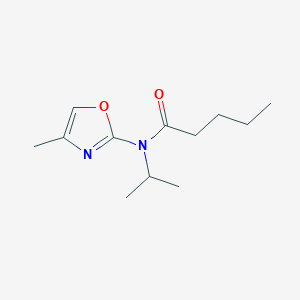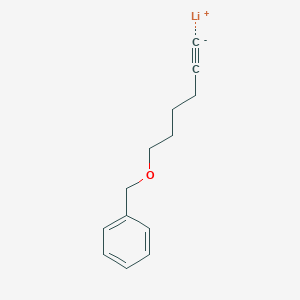
lithium;hex-5-ynoxymethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;hex-5-ynoxymethylbenzene is an organolithium compound that features a benzene ring substituted with a hex-5-ynoxymethyl group and a lithium atom. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting due to its unique structure, which combines the reactivity of both the lithium atom and the alkyne group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hex-5-ynoxymethylbenzene typically involves the reaction of hex-5-ynoxymethylbenzene with a lithium reagent. One common method is the direct lithiation of hex-5-ynoxymethylbenzene using n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of handling reactive lithium reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;hex-5-ynoxymethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The lithium atom acts as a strong nucleophile, allowing the compound to add to electrophilic centers such as carbonyl groups.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction: The alkyne group can undergo oxidation to form epoxides or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Halogenated compounds are often used as electrophiles, with the reaction performed in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) and reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic Addition: Alcohols are the major products formed when this compound reacts with carbonyl compounds.
Substitution Reactions: The products depend on the electrophile used, but common products include substituted benzenes.
Oxidation and Reduction: Epoxides, alkenes, and alkanes are typical products.
Applications De Recherche Scientifique
Lithium;hex-5-ynoxymethylbenzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce specific functional groups.
Mécanisme D'action
The mechanism of action of lithium;hex-5-ynoxymethylbenzene involves its strong nucleophilic and basic properties. The lithium atom can coordinate with electrophilic centers, facilitating nucleophilic addition or substitution reactions. The alkyne group can participate in various reactions, including cycloadditions and reductions, providing a versatile platform for chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium Phenylacetylide: Similar in that it contains a lithium atom and an alkyne group, but differs in the structure of the organic moiety.
Lithium Benzyl: Contains a benzene ring and a lithium atom but lacks the alkyne functionality.
Lithium Hexynyl: Contains a lithium atom and an alkyne group but lacks the benzene ring.
Uniqueness
Lithium;hex-5-ynoxymethylbenzene is unique due to its combination of a benzene ring, an alkyne group, and a lithium atom. This structure provides a unique reactivity profile, making it a valuable reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
60789-56-2 |
|---|---|
Formule moléculaire |
C13H15LiO |
Poids moléculaire |
194.2 g/mol |
Nom IUPAC |
lithium;hex-5-ynoxymethylbenzene |
InChI |
InChI=1S/C13H15O.Li/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;/h5-7,9-10H,3-4,8,11-12H2;/q-1;+1 |
Clé InChI |
SVTJAVROKCFCJC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CCCCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


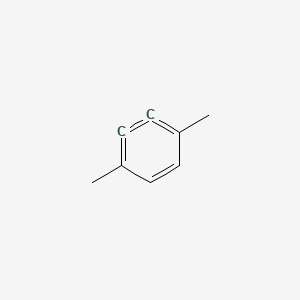

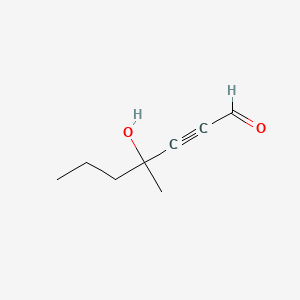
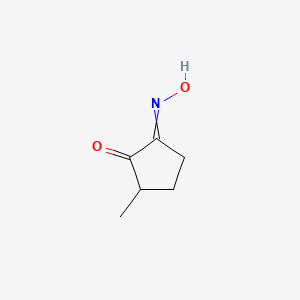
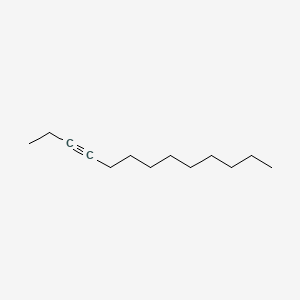
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
